molecular formula C12H11N3O4 B455589 Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 514800-95-4

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B455589
CAS No.: 514800-95-4
M. Wt: 261.23g/mol
InChI Key: VTXNCCMRLCHRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding : Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate and its isomers exhibit complex crystal structures characterized by hydrogen bonding. These structures have been studied for their potential applications in material science and crystallography (Portilla et al., 2007), (Portilla et al., 2007).

  • Synthesis and Characterization for Bioactivity : Various derivatives of this compound have been synthesized and characterized for potential bioactivities, including antitumor, antifungal, and antibacterial effects. This is significant in pharmaceutical research for developing new therapeutic agents (Titi et al., 2020).

  • Study of Chemical Reactivity and Transformations : The compound and its derivatives have been studied for their reactivity and transformations in various chemical processes. Understanding these transformations is crucial in organic synthesis and the development of novel compounds with specific properties (Kormanov et al., 2017).

  • Antimicrobial and Antitumor Properties : Research has shown that certain derivatives exhibit significant antimicrobial activity against various bacteria and fungi, as well as antitumor properties. These findings are essential for the development of new drugs and treatments (El-Haggar et al., 2015), (Yoshida et al., 2005).

  • Analytical Applications : There's research on the development of analytical methods for the determination of compounds related to this compound. Such analytical methods are crucial for quality control and research in chemistry and pharmacology (Tymoshuk et al., 2018).

Properties

IUPAC Name

methyl 3-[(4-nitropyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-3-9(5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNCCMRLCHRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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